(S)-1-cyclobutylethanaMine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-cyclobutylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(7)6-3-2-4-6/h5-6H,2-4,7H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGHPMLCHFTAIY-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chiral Amines in Synthetic Organic Chemistry
Chiral amines are indispensable in synthetic organic chemistry due to their versatile applications. sigmaaldrich.comresearchgate.net They are crucial intermediates in the production of pharmaceuticals, agrochemicals, and natural products. researchgate.net In fact, approximately 40-45% of small-molecule drugs contain chiral amine fragments. nih.govopenaccessgovernment.org Their importance stems from the fact that biological systems, such as cellular receptors and enzymes, are themselves chiral. openaccessgovernment.org This means that the different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. openaccessgovernment.org A classic and tragic example is thalidomide, where one enantiomer had the desired therapeutic effect while the other was teratogenic. openaccessgovernment.org
Chiral amines are utilized in several ways in the laboratory and in industry:
Chiral Building Blocks: They serve as foundational components for constructing more complex chiral molecules. sigmaaldrich.com
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a starting material to guide a reaction towards a specific stereochemical outcome. sigmaaldrich.comwikipedia.org After the reaction, the auxiliary is removed and can often be recycled. wikipedia.org
Resolving Agents: They can be used to separate racemic mixtures (equal amounts of two enantiomers) of acidic compounds. sigmaaldrich.com
Asymmetric Catalysis: Chiral amines are integral to many chiral catalysts, which are substances that can direct a chemical reaction to favor the formation of one enantiomer over the other. chiralpedia.com
The development of efficient methods for synthesizing chiral amines, such as asymmetric hydrogenation and other transition-metal catalyzed reactions, has been a major focus of chemical research. nih.govrsc.org
Overview of S 1 Cyclobutylethanamine As a Chiral Building Block
(S)-1-Cyclobutylethanamine is a valuable chiral building block in organic synthesis. bldpharm.com Its structure, featuring a cyclobutane (B1203170) ring attached to a chiral ethylamine (B1201723) moiety, offers a unique combination of steric and electronic properties that can be exploited in the synthesis of more complex molecules. nih.gov The cyclobutane ring, a four-membered carbocycle, is notable for its high ring strain, which influences its reactivity.
The utility of this compound as a building block is demonstrated by its use in the synthesis of various compounds. For instance, it has been employed in the preparation of 3-azabicyclo[3.1.0]hexane derivatives which show potential as KDM5 inhibitors for therapeutic applications. googleapis.com It is also used in the development of small molecule αvβ3 antagonists, which are of interest for their potential in cancer therapy. rsc.org
The physical and chemical properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol |
| CAS Number | 677743-98-5 |
| SMILES | CC@HC1CCC1 |
(Data sourced from multiple references) bldpharm.comchemscene.comnih.gov
Scope of Academic Research on S 1 Cyclobutylethanamine
Academic research on (S)-1-cyclobutylethanamine and related cyclobutane-containing compounds is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science.
In the realm of organic synthesis , researchers have focused on developing efficient methods for the preparation of cyclobutane (B1203170) derivatives. rsc.org This includes exploring novel catalytic systems and reaction pathways to access these strained ring systems. The unique reactivity of the cyclobutane ring, driven by its inherent strain, allows for a variety of synthetic transformations. rsc.org
Medicinal chemistry represents a significant area of research for cyclobutane-containing molecules. The cyclobutane scaffold is increasingly being incorporated into drug candidates to improve properties such as metabolic stability and to create unique three-dimensional structures for interacting with biological targets. nih.govnih.gov Research has shown the utility of cyclobutane derivatives in developing treatments for autoimmune diseases and central nervous system disorders. nih.gov For example, cyclobutane-based compounds have been investigated as inhibitors for enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target for Alzheimer's disease treatment. nih.gov
The table below highlights some research applications of cyclobutane-containing compounds:
| Research Area | Application |
| Medicinal Chemistry | Development of integrin antagonists for cancer therapy. rsc.org |
| Medicinal Chemistry | Synthesis of KDM5 inhibitors for potential cancer treatment. googleapis.com |
| Medicinal Chemistry | Design of BACE1 inhibitors for Alzheimer's disease research. nih.gov |
| Organic Synthesis | Use as a building block for complex molecule synthesis. |
Historical Context of Cyclobutane Containing Amine Synthesis
Classical Preparative Routes
Classical methods provide foundational pathways to 1-cyclobutylethanamine, often as a racemic mixture, which can then be resolved or used as a starting point for further stereoselective synthesis.
Hofmann Rearrangement-Based Syntheses from Cyclobutanecarboxamide
The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one fewer carbon atom. chemistrysteps.commasterorganicchemistry.com This reaction typically proceeds by treating the amide, in this case, cyclobutanecarboxamide, with a halogen (such as bromine) and a strong base (like sodium hydroxide). chem-station.comthermofisher.com The reaction progresses through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate in the aqueous basic medium leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine, 1-cyclobutylethanamine. chemistrysteps.com
Cyclobutanecarboxamide → 1-Cyclobutylethanamine
Modified procedures for the Hofmann rearrangement have been developed to accommodate substrates that may be sensitive to harsh basic conditions. These can involve the use of reagents like N-bromosuccinimide (NBS) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or hypervalent iodine reagents. chem-station.comorganic-chemistry.org
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of synthesizing 1-cyclobutylethanamine, the precursor is cyclobutyl methyl ketone. The process involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction. libretexts.org
The reaction is typically carried out in a one-pot fashion. Cyclobutyl methyl ketone is reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), to form the corresponding imine. This intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com The reaction is generally performed under mildly acidic conditions (pH ~4-5) to facilitate imine formation. youtube.com
| Precursor | Amine Source | Reducing Agent | Product |
| Cyclobutyl methyl ketone | Ammonia | Sodium cyanoborohydride | 1-Cyclobutylethanamine |
| Cyclobutyl methyl ketone | Ammonium Acetate (B1210297) | Sodium triacetoxyborohydride | 1-Cyclobutylethanamine |
Synthesis from Cyclobutanecarboxylic Acid Derivatives
Another classical approach to 1-cyclobutylethanamine involves the Curtius rearrangement, which starts from a carboxylic acid derivative. masterorganicchemistry.com The starting material for this pathway is cyclobutanecarboxylic acid. This acid is first converted into an acyl azide (B81097). This transformation can be achieved using several reagents, most commonly diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. nih.gov
The acyl azide, upon heating, undergoes a rearrangement to form an isocyanate with the loss of nitrogen gas. nih.govrsc.org The resulting isocyanate can then be hydrolyzed with an aqueous acid or base to produce 1-cyclobutylethanamine. A key advantage of the Curtius rearrangement is that it generally proceeds with the retention of the configuration of the migrating group. nih.gov One-pot procedures have also been developed where the carboxylic acid is directly converted to a Boc-protected amine using reagents like di-tert-butyl dicarbonate (B1257347) and sodium azide in the presence of a catalyst. organic-chemistry.org
Enantioselective and Diastereoselective Synthesis Approaches
To obtain the specific enantiomer, this compound, methods that introduce chirality in a controlled manner are required.
Asymmetric Catalytic Reduction of Imine Precursors
The asymmetric catalytic hydrogenation of imines is a powerful strategy for the synthesis of chiral amines. nih.gov This approach involves the reduction of the imine derived from cyclobutyl methyl ketone using a chiral catalyst. The catalyst systems typically consist of a transition metal, such as ruthenium (Ru), iridium (Ir), or manganese (Mn), complexed with a chiral ligand. nih.govresearchgate.net
The process begins with the formation of the ketimine from cyclobutyl methyl ketone and a suitable nitrogen source. This prochiral imine is then hydrogenated under a hydrogen atmosphere in the presence of a small amount of the chiral catalyst. The chiral environment created by the ligand directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine. High enantioselectivities (ee) can often be achieved. nih.gov
Below is a table summarizing representative catalyst systems used for asymmetric imine hydrogenation:
| Metal Precursor | Chiral Ligand | Typical Substrate Type | Reported Enantioselectivity (ee) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Aromatic Ketimines | Up to 99% |
| [Ir(COD)Cl]₂ | (S)-f-spiroPhos | Dialkyl Ketimines | Up to 98% |
| Mn(CO)₅Br | Chiral Pincer Ligand | Dialkyl Ketimines | Up to 99% |
Note: The enantioselectivities are representative for the catalyst systems and may vary depending on the specific substrate and reaction conditions.
Chiral Ligand-Controlled Reactions
The synthesis of chiral compounds, including those with cyclobutane scaffolds, often employs transition-metal catalysis in conjunction with chiral ligands. snnu.edu.cnenamine.net These ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction and enabling the enantioselective formation of the desired product. snnu.edu.cn While direct literature on the chiral ligand-controlled synthesis specifically for this compound is sparse, the principles are well-established through the synthesis of other complex cyclobutane structures.
Methodologies for creating chiral cyclobutanes often involve the enantioselective [2+2] cycloaddition of alkenes. chemistryviews.org For instance, researchers have developed cascade reactions that combine an iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition. chemistryviews.org This approach, utilizing a chiral phosphoramidite-based ligand with an iridium catalyst, has successfully produced a variety of enantioenriched oxa- nih.govnih.gov-bicyclic heptanes with high diastereoselectivities and excellent enantioselectivities. chemistryviews.org
Furthermore, chiral cyclopentadienyl (B1206354) (Cp) ligands have become powerful tools in asymmetric C-H functionalization. snnu.edu.cn Rhodium complexes bearing spiro-Cp ligands have been successfully applied in the asymmetric oxidative coupling of various molecules. snnu.edu.cn A general strategy for the diastereo- and enantioselective synthesis of cyclobutanes with four different substituents involves a sequence of three transition metal-catalyzed reactions: a Rh(II)-catalyzed cyclopropanation, a Ag(I)-catalyzed regioselective and stereospecific ring expansion, and a Rh(I)-catalyzed conjugate addition. nih.govnih.gov These methods highlight the power of chiral ligand-metal complexes in controlling the stereochemistry of complex molecular scaffolds.
Table 1: Examples of Chiral Ligand-Controlled Synthesis for Cyclobutane Scaffolds
| Reaction Type | Metal Catalyst | Chiral Ligand Type | Key Feature | Source |
|---|---|---|---|---|
| Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Iridium | Phosphoramidite | Creates enantioenriched oxa- nih.govnih.gov-bicyclic heptanes without pre-functionalized alkenes. | chemistryviews.org |
| Asymmetric C-H Addition | Rhodium | Hexamethyl-1,1′-spirobiindane-based Spiro Cp (BCSCp) | Applied to the addition of aryl amides to nitroalkenes with excellent enantioselectivity. | snnu.edu.cn |
| Multi-step Stereoselective Synthesis | Rh(II), Ag(I), Rh(I) | Not specified | A sequence of catalyzed reactions to produce cyclobutanes with four different substituents. | nih.govnih.gov |
Stereospecific Synthesis of Cyclobutane-Containing Amine Scaffolds
Stereospecific synthesis aims to convert a chiral starting material into a chiral product, where the stereochemistry of the starting material dictates the stereochemistry of the product. One established method for stereospecific amination involves the SN2 type reaction on a chiral substrate. For example, a flow process for the stereospecific amination of a mesylated cyclobutanol (B46151) has been developed, involving an azidation step with complete stereochemical inversion, followed by a Staudinger reduction to yield the amine. researchgate.net This method avoids the isolation of hazardous alkyl azide intermediates while ensuring stereochemical control. researchgate.net
Another powerful strategy is the stereospecific amination through dynamic kinetic resolution, where a chiral auxiliary controls the stereochemical outcome. researchgate.net For instance, (4S)-2-oxoimidazolidine-4-carboxylate has been used as a chiral auxiliary. A diastereomeric mixture of its bromoacyl derivative reacts with an amine to predominantly afford the (2R)-aminoacyl product, demonstrating a unique stereoselectivity induced by the interaction between the incoming amine and the ester group of the auxiliary in the transition state. researchgate.net
The synthesis of polysubstituted cyclobutanes presents challenges due to the potential for complex stereochemistry and the fluxionality of the cyclobutane ring. calstate.edu To overcome these issues, methods that exert precise stereochemical control are highly desirable. calstate.edu One approach involves the use of a transient directing group for a palladium-catalyzed C-H arylation of cyclobutylamine, which can produce a cis-3-arylcyclobutan-1-amine product in a single step. calstate.edu Although challenges remain in achieving high stereoselectivity with this specific method, it represents an ongoing area of research aimed at the stereospecific functionalization of cyclobutane amine scaffolds. calstate.edu
Biocatalytic Synthesis and Resolution Strategies
Biocatalysis offers an environmentally attractive and highly selective alternative to traditional chemical methods for producing enantiomerically pure amines. diva-portal.orgnih.govnih.gov Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.net
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a widely used technique to separate the enantiomers from a racemic mixture. libretexts.org This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, allowing for the separation of the modified product from the unreacted, enantiopurified substrate. researchgate.netlibretexts.org
Kinetic resolution is based on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent, most commonly an enzyme. scielo.br In the context of resolving racemic amines, lipases are frequently employed to catalyze the enantioselective acylation of one enantiomer. nih.gov The reaction uses a racemic amine and an achiral acyl donor. The lipase (B570770) will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (S-enantiomer) largely unreacted. nih.govorganic-chemistry.org
The primary drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. organic-chemistry.orgprinceton.edu The success of the resolution is quantified by the enantiomeric ratio (E), which compares the rate of reaction of the fast-reacting enantiomer to the slow-reacting one. A high E-value is necessary for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. princeton.edu For example, the kinetic resolution of various amines has been achieved using enzymes like Candida antarctica lipase B (CALB), also known as Novozym 435, with vinyl acetate or isopropenyl acetate as the acyl donor in organic solvents like toluene. researchgate.netmdpi.com
Table 2: Key Parameters in Lipase-Catalyzed Kinetic Resolution of Amines
| Enzyme | Typical Acyl Donor | Solvent | Principle | Max. Theoretical Yield | Source |
|---|---|---|---|---|---|
| Lipase (e.g., Candida antarctica lipase B, Candida rugosa lipase) | Vinyl acetate, Isopropenyl acetate, Alkyl methoxyacetates | Toluene, Dichloromethane, Hexane | Enantioselective acylation of one amine enantiomer from a racemic mixture. | 50% | researchgate.netorganic-chemistry.orgmdpi.com |
Dynamic kinetic resolution (DKR) is an advanced technique that overcomes the 50% yield limitation of standard kinetic resolution. princeton.edubeilstein-journals.org DKR combines the enzymatic, irreversible kinetic resolution of one enantiomer with the in situ racemization of the remaining, slower-reacting enantiomer. organic-chemistry.orgprinceton.edu This concurrent racemization continuously replenishes the substrate for the enzymatic reaction, making it theoretically possible to convert 100% of the racemic starting material into a single, enantiomerically pure product. princeton.edubeilstein-journals.org
An efficient chemoenzymatic DKR process for primary amines typically couples a lipase-catalyzed resolution with a metal-catalyzed racemization. organic-chemistry.org A common and effective system for the DKR of primary amines like 1-phenylethylamine (B125046) (a structural analog of 1-cyclobutylethanamine) uses Candida antarctica lipase B (CALB) for the acylation step and a ruthenium complex, such as the Shvo catalyst, for the racemization step. organic-chemistry.orgbeilstein-journals.orgnih.gov The choice of acyl donor is also critical; activated esters like alkyl methoxyacetates can significantly accelerate the reaction compared to simpler acetates. beilstein-journals.orgnih.gov This combination allows for the production of a single enantiomer of the corresponding amide in high yield and high enantiomeric excess. organic-chemistry.org
Table 3: Components of a Typical DKR System for Primary Amines
| Component | Example | Function | Source |
|---|---|---|---|
| Resolution Catalyst | Candida antarctica lipase B (CALB, Novozym 435) | Stereoselective acylation of one enantiomer. | organic-chemistry.orgbeilstein-journals.org |
| Racemization Catalyst | Ruthenium complexes (e.g., Shvo's catalyst) | In situ racemization of the unreacted amine enantiomer. | organic-chemistry.orgbeilstein-journals.orgnih.gov |
| Acyl Donor | Methyl methoxyacetate, Isopropyl acetate | Provides the acyl group for the enzymatic amidation. | beilstein-journals.orgnih.gov |
| Solvent | Toluene | Provides a suitable medium for both catalysts to function. | nih.gov |
Asymmetric Biocatalytic Amination Reactions
Asymmetric biocatalytic amination offers a direct route to chiral amines from prochiral ketones, avoiding the need for resolution of a racemic mixture. nih.govnih.gov Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov Depending on their stereoselectivity, they are classified as (R)-selective or (S)-selective ω-transaminases. nih.gov
For the synthesis of this compound, an (S)-selective ω-transaminase would be used to convert cyclobutyl methyl ketone into the desired chiral amine. The reaction requires a suitable amine donor, with isopropylamine (B41738) being a common choice as its use results in the formation of acetone (B3395972) as a co-product, which can be easily removed to drive the reaction equilibrium. mdpi.com
The development of highly active and stable transaminases through protein engineering has been a key factor in their industrial application. nih.gov For example, a transaminase from Arthrobacter was engineered for the manufacture of Sitagliptin, demonstrating the power of this technology to handle sterically demanding substrates. nih.govresearchgate.net Similarly, a ω-transaminase from a marine bacterium was used to synthesize a fluorine-containing chiral amine from a bulky ketone, showcasing the potential for these biocatalysts to produce a wide range of valuable chiral amines. mdpi.com The optimization of reaction conditions, such as pH, temperature, co-solvent (e.g., DMSO), and substrate concentration, is crucial for achieving high conversion and enantioselectivity. mdpi.com
Table 4: Asymmetric Synthesis of Chiral Amines using ω-Transaminases
| Enzyme Type | Substrate | Amine Donor | Co-product | Product | Key Advantage | Source |
|---|---|---|---|---|---|---|
| (S)-selective ω-Transaminase | Prochiral Ketone (e.g., Cyclobutyl methyl ketone) | Isopropylamine, L-Alanine | Acetone, Pyruvate | (S)-Amine | Direct synthesis of enantiopure amine from ketone; theoretical yield up to 100%. | nih.govnih.govmdpi.com |
| (R)-selective ω-Transaminase | Prochiral Ketone | Isopropylamine, D-Alanine | Acetone, Pyruvate | (R)-Amine | Provides access to the opposite enantiomer. | nih.govnih.gov |
Directed Evolution and Enzyme Engineering for Enhanced Selectivity
The asymmetric synthesis of chiral amines from prochiral ketones is a powerful application of biocatalysis, with ω-transaminases (ω-TAs) being a key class of enzymes for this transformation. nih.govnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor, often with high enantioselectivity. nih.govscispace.com However, the substrate scope of wild-type enzymes is frequently limited, particularly for sterically demanding substrates like cyclobutyl methyl ketone, which possesses bulky groups on both sides of the carbonyl. nih.govacs.org To overcome this, protein engineering strategies, including directed evolution and rational design, are employed to enhance the selectivity and activity for such challenging substrates. scispace.comfrontiersin.org
The core challenge in the transamination of bulky-bulky ketones is the steric constraint within the enzyme's active site, which is typically composed of a large and a small binding pocket. rsc.org For the synthesis of the (S)-enantiomer, the larger substituent (the cyclobutyl group) must be accommodated in the large pocket, while the smaller group (methyl) fits into the small pocket. Wild-type (S)-selective transaminases often show low or no activity because even a methyl group can be too large for the small pocket, or the ketone binds in a non-productive conformation. rsc.org
Directed evolution and rational design address this by introducing specific mutations to reshape the active site. Common strategies include:
Enlarging the Small Binding Pocket: Mutations are introduced to replace bulky amino acid residues lining the binding pockets with smaller ones, thereby creating more space for the ketone's substituents. frontiersin.org
Modifying the Substrate Access Tunnel: Engineering the channel through which the substrate enters and the product exits can improve ligand transfer efficiency and overcome product inhibition. nih.gov
Enhancing Enzyme Stability: Mutations can be introduced to improve the enzyme's tolerance to higher temperatures and the presence of organic co-solvents, which are often necessary to solubilize hydrophobic substrates. frontiersin.org
A notable example involves the engineering of an (S)-selective ω-transaminase from Paraburkholderia phymatum (BPTA) to improve its activity towards ketones with substituents larger than a methyl group. rsc.org Through a combination of molecular docking and dynamic simulations, key residues were identified for mutation. A quadruple variant, M78F/W82A/I284F/T440Q, demonstrated a remarkable 470-fold increase in catalytic efficiency (kcat/KM) for the conversion of 1-propiophenone, a substrate with a slightly larger ethyl group. rsc.org This was achieved by relieving steric hindrance (W82A), introducing favorable π-π stacking interactions (M78F, I284F), and creating a more hydrophobic environment (T440Q). rsc.org Similar strategies have been successfully applied to other transaminases, such as the one from Vibrio fluvialis (VfTA), to expand their substrate scope towards bulky amines. frontiersin.org
| Parent Enzyme | Target Substrate Type | Mutations | Observed Improvement | Reference |
|---|---|---|---|---|
| ω-TA from Paraburkholderia phymatum (BPTA) | Aryl alkyl ketones (small substituent > methyl) | M78F/W82A/I284F/T440Q | >470-fold increase in catalytic efficiency (kcat/KM); Conversion increased from 1.3% to 94.4% | rsc.org |
| ω-TA from Nocardioides sp. (NsTA) | 1-Phenoxyacetone | H62A | 2.0-fold increase in enzyme activity; Eliminated substrate inhibition | nih.gov |
| (R)-TA from Arthrobacter sp. | Prositagliptin (bulky-bulky ketone) | 11 rounds of directed evolution | Enabled process at 200 g/L substrate loading with high efficiency and enantioselectivity | nih.govacs.org |
| ω-TA from Vibrio fluvialis (VfTA) | Bulky amines | Multiple rounds of directed evolution (8 mutations) | >400-fold increase in activity | frontiersin.org |
Reactions Involving the Amine Functional Group
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile and a base, enabling a variety of chemical transformations.
This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing water, often through azeotropic distillation. operachem.comwikipedia.org
The general mechanism for imine formation proceeds through several steps:
Nucleophilic attack of the primary amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org
A proton transfer from the nitrogen to the oxygen atom. libretexts.org
Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water). libretexts.org
Elimination of water to form a resonance-stabilized iminium ion. libretexts.orglibretexts.org
Deprotonation of the nitrogen to yield the final imine product. libretexts.org
The rate of imine formation is pH-dependent, with the optimal pH typically being mildly acidic (around 4-5). libretexts.org This is because the acid is required to protonate the carbonyl group, making it more electrophilic, but too much acid will protonate the amine, rendering it non-nucleophilic. libretexts.org
In contrast, the reaction of a secondary amine with an aldehyde or ketone yields an enamine. masterorganicchemistry.comyoutube.com Since this compound is a primary amine, it will form imines, not enamines. libretexts.orglibretexts.org Enamines are characterized by a C=C double bond adjacent to the nitrogen atom and are formed when the intermediate iminium ion cannot be neutralized by deprotonation at the nitrogen. masterorganicchemistry.com Instead, a proton is lost from an adjacent carbon. libretexts.org
Table 1: Comparison of Imine and Enamine Formation
| Feature | Imine Formation | Enamine Formation |
| Amine Reactant | Primary amine (e.g., this compound) or ammonia youtube.com | Secondary amine youtube.com |
| Product Structure | Contains a C=N double bond wikipedia.org | Contains a C=C-N single bond system libretexts.org |
| Key Intermediate | Iminium ion libretexts.org | Iminium ion libretexts.org |
| Final Deprotonation Step | From the nitrogen atom libretexts.org | From an alpha-carbon libretexts.org |
This table provides a general overview of the key differences between imine and enamine formation.
This compound readily undergoes acylation reactions with various acylating agents, such as acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent), to form the corresponding amides. highfine.comorganic-chemistry.org This is a fundamental transformation in organic synthesis. researchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. researchgate.net
For instance, the reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide.
When using carboxylic acids, a coupling agent is typically required to activate the carboxylic acid, making it more susceptible to nucleophilic attack. highfine.com Common coupling agents include carbodiimides (like DCC or EDC) and various phosphonium (B103445) or uronium salts (like HBTU or HATU). highfine.comorganic-chemistry.org These reagents form a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine.
The resulting amides are generally stable compounds due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. libretexts.org This resonance stabilization makes the amide bond planar and less reactive than the parent amine or acylating agent.
The nucleophilic nitrogen of this compound can be alkylated by reaction with alkyl halides. mt.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com
To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the amine or employing alternative methods like reductive amination. masterorganicchemistry.com Reductive amination involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the desired secondary amine. This method provides better control over the degree of alkylation.
Another approach to control alkylation is "hydrogen borrowing catalysis," where an alcohol is temporarily oxidized to an aldehyde in the presence of a catalyst. beilstein-journals.org This aldehyde then forms an imine with the amine, which is subsequently reduced by the hydrogen atoms "borrowed" by the catalyst. beilstein-journals.org
While the amine group itself is not typically reduced, it plays a crucial role in reductive transformations of other functional groups within the same molecule or in other molecules. For example, imines formed from this compound can be reduced to secondary amines. This is a key step in reductive amination, as mentioned earlier. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
Recent advancements have also explored photocatalytic reductive transformations. For instance, certain photocatalysts can promote the reduction of carbonyl compounds to alcohols, a process that can be influenced by the presence of amine functionalities. ims.ac.jp Furthermore, photocatalytic proton-coupled electron transfer (PCET) has been utilized for the reduction of various multiple bonds. nih.gov
The amine group of this compound can act as a catalyst or a directing group in nucleophilic addition reactions. A prominent example is the conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated carbonyl compounds. wikipedia.org In some cases, the amine can first react with the carbonyl compound to form a more reactive species, such as an enamine or an iminium ion, which then facilitates the nucleophilic attack.
For example, a primary amine can catalyze the addition of other nucleophiles to α,β-unsaturated aldehydes by forming a transient iminium ion. This iminium ion is more electrophilic than the starting enal, thus activating it towards nucleophilic attack at the β-position.
Furthermore, the amine itself can act as the nucleophile in a conjugate addition reaction with α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl compounds. wikipedia.org This reaction is a type of 1,4-nucleophilic addition. wikipedia.org
Stereocenter-Controlled Transformations
The chiral center adjacent to the amine group in this compound can exert significant stereochemical control in various reactions. This is a valuable feature in asymmetric synthesis, where the goal is to create new stereocenters with a high degree of selectivity.
When this compound is used as a chiral auxiliary or a chiral ligand, the stereochemistry at the C1 position can influence the stereochemical outcome of reactions at other sites in the molecule or in a substrate bound to the amine. For example, in the formation of imines, the stereocenter can direct the approach of a nucleophile to the C=N double bond, leading to the diastereoselective formation of a new stereocenter.
In palladium-catalyzed allylic alkylation reactions, chiral ligands are often employed to control the enantioselectivity of the transformation. nih.gov While not a direct example involving this compound itself as a ligand, the principle of using a chiral molecule to influence the stereochemical course of a reaction is well-established. The stereocenter of this compound could potentially be used to direct such transformations if it were incorporated into a suitable ligand structure.
Diastereoselective Reactions Influenced by the Chiral Center
The presence of a stereocenter adjacent to the amine group makes this compound a valuable building block in asymmetric synthesis. The chiral center, bearing a methyl and a cyclobutyl group, creates a sterically defined environment that can bias the approach of reagents in subsequent reactions, leading to high levels of diastereoselectivity. This is a foundational principle in substrate-controlled asymmetric synthesis, where the existing chirality of the starting material dictates the stereochemical outcome of newly formed stereocenters. york.ac.uk
This amine can be converted into various derivatives, such as amides or imines, which then act as substrates for diastereoselective transformations. In these reactions, the derivative of this compound functions as a chiral auxiliary, a temporarily incorporated chiral element that directs the stereochemistry of a reaction. york.ac.uk For example, acylation of the amine with a prochiral carboxylic acid derivative, or alkylation of an N-acyl derivative (enolate), can proceed with high facial selectivity. williams.edu The bulky cyclobutyl group and the smaller methyl group on the stereogenic carbon create a significant steric difference between the two faces of a reactive intermediate (e.g., an enolate or imine), forcing the electrophile to attack from the less hindered side. williams.edu
The stereochemical course of these reactions is often predictable. For instance, in the alkylation of an enolate derived from an N-acyl derivative of this compound, the transition state that minimizes steric clash between the incoming electrophile and the bulky cyclobutyl group will be favored. This leads to the preferential formation of one diastereomer over the other. williams.edunih.gov The efficiency of such reactions is measured by the diastereomeric excess (d.e.). york.ac.uk
Table 1: Examples of Diastereoselective Reactions Using this compound Derivatives
| Reaction Type | Substrate | Reagent/Electrophile | Expected Major Diastereomer | Rationale for Selectivity |
| Alkylation | N-propionyl derivative of this compound | 1. Base (e.g., NaHMDS) 2. Allyl Iodide | Product from attack trans to the cyclobutyl group. | The (Z)-enolate forms a rigid chelate, and the electrophile approaches from the face opposite the sterically demanding cyclobutyl group. williams.edu |
| Aldol (B89426) Addition | N-acetyl derivative (as Z-enolate) | Benzaldehyde | syn-aldol adduct | Based on standard models (e.g., Zimmerman-Traxler), the chair-like transition state that minimizes steric interactions will be favored. |
| Reductive Amination | This compound | Prochiral ketone (e.g., acetophenone) + Reducing agent | (S,S)- or (S,R)- diastereomer | The approach of the hydride to the intermediate iminium ion is sterically hindered on one face by the chiral amine moiety. |
Stereoinversion and Retention at the Stereogenic Carbon
Manipulating the configuration of the stereogenic carbon in this compound is a significant synthetic challenge that involves breaking and reforming a bond at the chiral center. The outcome, whether inversion or retention of configuration, is highly dependent on the reaction mechanism.
Stereoinversion: Achieving inversion of the stereocenter typically requires a substitution reaction that proceeds via an SN2 mechanism. For this to occur, the amine functionality must first be converted into a good leaving group. A common method involves the diazotization of the primary amine with nitrous acid to form a diazonium salt. However, primary diazonium salts are notoriously unstable and readily decompose to form a carbocation, which favors SN1-type reactions and rearrangements rather than a clean SN2 inversion.
A more controlled approach would involve a sequence of reactions, for example, converting the amine to a tosylamide, followed by N-nitrosation and reduction, or other multi-step sequences designed to replace the C-N bond with a C-X bond (where X is a good leaving group like a halide or sulfonate) under conditions that promote inversion. A direct displacement of a leaving group at this secondary carbon by a nucleophile would proceed with complete inversion of stereochemistry, transforming the (S)-enantiomer into the (R)-enantiomer.
Retention and Racemization: Reactions proceeding through an SN1 mechanism would lead to a loss of stereochemical information. Formation of a planar secondary carbocation at the stereogenic center upon departure of the leaving group allows a nucleophile to attack from either face, resulting in a racemic or near-racemic mixture of (S) and (R) products. This pathway is often observed in solvolysis reactions or under acidic conditions where the amine has been converted to a leaving group.
Table 2: Potential Stereochemical Outcomes at the C1 Center
| Reaction Type | Required Derivative/Conditions | Mechanism | Stereochemical Outcome |
| Inversion | Conversion of -NH₂ to a good leaving group (e.g., -OTs) followed by reaction with a strong nucleophile. | SN2 | Inversion of configuration ((S) → (R)) |
| Racemization | Diazotization of the amine; solvolysis of a derivative with a good leaving group in a polar, protic solvent. | SN1 | Racemization ((S) → (S) + (R)) |
| Retention | Reaction involving a double SN2 inversion via neighboring group participation. | Double Inversion | Retention of configuration ((S) → (S)) |
Reactions of the Cyclobutyl Moiety
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to reactions that relieve this strain. uwo.caresearchgate.net This reactivity provides pathways for skeletal rearrangements and direct functionalization of the ring itself.
Ring-Opening and Rearrangement Processes
The most characteristic reaction of the cyclobutyl group in this context is a carbocation-mediated ring expansion. When a positive charge is generated on a carbon atom directly attached to the cyclobutane ring (a cyclobutylcarbinyl cation), a rapid rearrangement typically occurs. stackexchange.comugent.be
In the case of this compound, if the amine group is converted into a leaving group (e.g., via diazotization) and departs, the resulting secondary carbocation is a cyclobutylcarbinyl cation. This intermediate can undergo a Wagner-Meerwein rearrangement where one of the C-C bonds of the cyclobutane ring migrates to the positively charged carbon. This process simultaneously opens the strained four-membered ring and expands it to form a more stable, less strained five-membered cyclopentyl cation. stackexchange.comugent.be Subsequent reaction with a nucleophile (e.g., water from the reaction medium) would yield a cyclopentyl derivative. This ring expansion is driven by the significant relief of steric strain and the formation of a more stable secondary carbocation within the five-membered ring. stackexchange.com
Other conditions, such as treatment with strong acids or the presence of certain metal catalysts, can also promote rearrangements of the cyclobutyl system, often leading to a mixture of ring-expanded or ring-opened products. uwo.camsu.edu
Table 3: Ring Expansion of this compound Derivatives
| Starting Material Derivative | Reaction Conditions | Key Intermediate | Primary Product Type |
| This compound | NaNO₂, aq. HCl | 1-Cyclobutylethyl cation | Cyclopentanol and other cyclopentyl derivatives |
| (S)-1-(1-Cyclobutyl)ethanol | Strong Acid (e.g., H₂SO₄) | 1-Cyclobutylethyl cation | Cyclopentene |
Functionalization of the Cyclobutyl Ring
Beyond reactions that consume the ring, modern synthetic methods allow for the direct functionalization of the C-H bonds of the cyclobutane ring while preserving the four-membered core. These strategies are valuable for creating complex, three-dimensionally rich structures that are of increasing interest in medicinal chemistry. nih.govnih.gov
A powerful strategy involves a sequential C-H/C-C functionalization approach. nih.govnih.gov Although often demonstrated on cyclobutyl ketones, the principles can be applied to derivatives of this compound after suitable protection of the amine group. For instance, a remote C-H bond on the cyclobutane ring (e.g., at the C3 position) can be targeted. One reported method involves a photochemically induced Norrish-Yang cyclization of a cyclobutyl aryl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and functionalization, which stereospecifically installs a new substituent at the C3 position of the original cyclobutane ring. nih.govnih.gov This method allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups with excellent control of cis-diastereoselectivity relative to the substituent at the C1 position. nih.gov
Such C-H activation and functionalization reactions provide a direct route to 1,3-disubstituted cyclobutane derivatives, which are valuable scaffolds in drug discovery. nih.govnih.gov The application of these advanced methods would allow the elaboration of the this compound core into more complex and functionally diverse molecules.
Table 4: Methods for Functionalization of the Cyclobutyl Ring
| Method | Position Functionalized | Type of Group Introduced | Key Features |
| Sequential C-H/C-C Functionalization nih.gov | C3-position | Aryl, Alkenyl, Alkynyl | Proceeds via a bicyclo[1.1.1]pentan-2-ol intermediate; results in cis-1,3-disubstituted products. |
| Radical Halogenation | C2, C3, C4 positions | Halogen (Br, Cl) | Typically non-selective, leading to a mixture of regioisomers and stereoisomers. |
| Directed C-H Activation | C2 or C4 positions | Various (e.g., Aryl) | Requires a directing group attached to the ethylamine (B1201723) side chain to guide a metal catalyst to a specific C-H bond. |
Role as Chiral Building Block in Complex Molecule Synthesis.sigmaaldrich.com
Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their stereochemical information to the final product. enamine.net The use of such building blocks is a cornerstone of modern asymmetric synthesis, enabling the efficient production of optically active compounds, which is particularly crucial in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. enamine.net this compound, with its defined stereocenter, serves as an excellent chiral synthon for the introduction of a specific stereochemistry into a target molecule.
Synthesis of Advanced Synthetic Intermediates.bldpharm.com
Beyond its direct incorporation into natural products, this compound is instrumental in the preparation of more elaborate chiral intermediates. These intermediates, in turn, serve as versatile building blocks for a wide range of complex target molecules. The amine group of this compound can be readily derivatized to create amides, sulfonamides, or other functional groups, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The cyclobutane ring provides a rigid scaffold that can influence the stereoselectivity of reactions occurring at adjacent positions. This control over stereochemistry is critical in the synthesis of advanced intermediates destined for applications in drug discovery and materials science. The development of synthetic routes that employ "overbred intermediates," complex structures that are later simplified through fragmentation, often relies on the precise stereochemical control offered by chiral building blocks like this compound. nih.gov
Application as a Chiral Auxiliary.wikipedia.orgsigmaaldrich.com
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com this compound can function as an effective chiral auxiliary. By forming a covalent bond with a substrate, typically creating an amide linkage, the chiral environment of the cyclobutylethylamine moiety can bias the approach of a reagent to one of the two faces of the prochiral center. researchgate.net
This strategy has been successfully employed in various asymmetric reactions, including alkylations and aldol reactions. researchgate.net The steric bulk and conformational rigidity of the cyclobutane ring play a crucial role in establishing a high degree of facial selectivity, leading to the formation of one diastereomer in significant excess. Once the new stereocenter is created, the auxiliary can be cleaved under mild conditions to afford the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is often judged by its ability to induce high diastereoselectivity, the ease of its attachment and removal, and its recyclability.
Utilization as a Chiral Resolution Reagent.wikipedia.org
Chiral resolution is a classical yet powerful technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org This method often involves the use of a chiral resolving agent to convert the enantiomers into a pair of diastereomers, which possess different physical properties and can therefore be separated by techniques such as crystallization or chromatography. wikipedia.orgnih.gov
This compound, being a chiral amine, can be employed as a resolving agent for racemic carboxylic acids. The reaction between the racemic acid and the enantiomerically pure amine results in the formation of two diastereomeric salts. Due to their different crystal packing and solubility properties, one of the diastereomeric salts will often crystallize preferentially from solution, allowing for its separation by filtration. Subsequent treatment of the isolated diastereomeric salt with an acid regenerates the enantiomerically pure carboxylic acid and the resolving agent, this compound, which can then be recovered and reused. This method provides a practical and often scalable approach to obtaining enantiomerically pure compounds. wikipedia.orgnih.govd-nb.info
Development of this compound-Derived Ligands in Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a catalyzed reaction. This compound can serve as a versatile scaffold for the synthesis of novel chiral ligands.
Organocatalysis.wikipedia.org
Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. wikipedia.org This field has witnessed explosive growth in recent decades, offering a green and sustainable alternative to metal-based catalysts. nih.gov Chiral amines and their derivatives are a prominent class of organocatalysts. york.ac.uk
This compound can be readily modified to create a variety of organocatalysts. For instance, the amine functionality can be incorporated into more complex structures, such as thioureas, squaramides, or phosphinamides, which are known to act as effective hydrogen-bond donors in activating substrates and controlling stereoselectivity. The chiral cyclobutane framework in these catalysts can create a well-defined chiral pocket that effectively shields one face of the substrate, leading to high enantioselectivities in a range of transformations, including Michael additions, aldol reactions, and Friedel-Crafts alkylations. The modular nature of these catalysts, where the steric and electronic properties can be fine-tuned by modifying the substituents on the amine and the cyclobutane ring, allows for the optimization of catalyst performance for specific reactions. rsc.org
Metal-Catalyzed Asymmetric Reactions
Metal-catalyzed asymmetric reactions are a cornerstone of modern synthetic chemistry, enabling the creation of chiral molecules with high enantioselectivity. nih.govnih.gov This is typically achieved by using a chiral ligand to coordinate with a metal center, creating a chiral catalytic environment that directs the stereochemical outcome of a reaction. rsc.orgrsc.org Chiral amines and their derivatives are a significant class of ligands for various metal catalysts, including ruthenium, rhodium, and iridium, often employed in reactions like asymmetric hydrogenation and transfer hydrogenation. nih.govnih.gov
Although the cyclobutane motif is present in many bioactive compounds and is a valuable synthetic intermediate, and chiral amines are widely used as ligands, specific studies detailing the use of this compound as a ligand in metal-catalyzed asymmetric reactions are not readily found. nih.gov The development of novel chiral ligands is a continuous effort in catalysis, with structures like spiro-based bisoxazolines (BOX) and BINOL derivatives showing great success. mdpi.comrsc.org The potential for this compound or its derivatives to act as effective chiral ligands in such systems remains an area for future investigation.
Photocatalysis
Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, using visible light to drive chemical reactions under mild conditions. ethz.chnih.gov The process typically involves a photocatalyst, such as a ruthenium or iridium complex or an organic dye, which absorbs light and initiates single-electron transfer (SET) processes with substrate molecules. ethz.chuni-bayreuth.denih.gov This generates highly reactive radical intermediates, enabling unique chemical transformations. nih.gov
The combination of photocatalysis with organocatalysis, known as organo-photoredox catalysis, has been used to achieve asymmetric synthesis by generating chiral radical intermediates. nih.gov While chiral amines can be involved in these catalytic cycles, for instance in the formation of chiral iminyl radical cations, there is no specific documentation found for the use of this compound in this context. nih.gov The development of ligand-directed photocatalysts allows for reactions to be localized within specific environments, a strategy that could potentially employ chiral molecules, but specific examples involving this compound are not described in the available literature. nih.gov
Contributions to Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic forces, and π-π stacking. thno.orgresearchgate.net A key area within this field is molecular recognition, where a "host" molecule specifically binds a "guest" molecule. tcichemicals.com This principle is fundamental to many biological processes and has applications in sensing, separation, and catalysis. nih.gov
Host-guest systems are at the heart of supramolecular chemistry. thno.org Macrocyclic molecules like cyclodextrins, calixarenes, and pillararenes are common hosts, capable of encapsulating smaller guest molecules within their cavities. thno.orgtcichemicals.comnih.govfrontiersin.org The formation of these host-guest complexes can alter the properties of the guest, for example, by increasing its solubility. While chiral molecules can act as guests, and their interactions within a chiral host can be studied, there are no specific studies found that describe the design or investigation of host-guest systems involving this compound as the guest molecule. The potential for this amine to be complexed by various natural or synthetic macrocycles has not been reported. nih.gov
Chiral recognition is the ability of a chiral molecule (a chiral selector) to differentiate between the enantiomers of another chiral molecule. nih.govnih.gov This phenomenon is the basis for the separation of enantiomers in chromatography and is crucial in many biological interactions. nih.govethernet.edu.et The "three-point interaction model" is a classic concept explaining that effective chiral recognition requires at least three points of interaction between the selector and the analyte, where at least one of these interactions is stereochemically dependent. researchgate.net
Chiral amines and their derivatives can be studied for their self-recognition properties or used as chiral selectors. nih.gov For instance, enantioselective indicator displacement assays can be used to determine the enantiomeric excess of chiral compounds like amino acids using a chiral receptor. nih.gov While these general principles are well-established, specific research detailing the use of this compound in chiral recognition studies, either as the molecule being recognized or as the chiral discriminator, is not available in the reviewed literature. The study of chiral recognition often involves techniques like NMR and UV-vis spectroscopy to quantify the different interactions between enantiomers and a chiral host. mdpi.commdpi.com
Analytical Methodologies for Characterization and Enantiopurity Determination
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of (S)-1-cyclobutylethanamine, offering powerful tools for both separating the compound from complex matrices and for distinguishing between its enantiomeric forms.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of this compound. nih.govjopcr.com This method separates components in a liquid mixture by passing them through a column packed with a solid adsorbent material. nih.gov The separation is based on the differential interactions of the analyte with the stationary and mobile phases.
For the analysis of amines like this compound, reversed-phase HPLC is commonly employed. researchgate.net A typical HPLC system consists of a pump to propel the mobile phase, an injector to introduce the sample, a column where separation occurs, and a detector to identify the eluted components. nih.gov Detection is often achieved using UV-Vis or fluorescence detectors, especially after derivatization of the amine to enhance its chromophoric or fluorophoric properties. researchgate.netnih.gov
Table 1: Typical HPLC Parameters for Amine Quantification
| Parameter | Typical Value/Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) mdpi.com |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detection | UV-Vis or Fluorescence (post-derivatization) |
| Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |
Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. nih.govmdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile compounds. ekb.eg For amines such as this compound, which may require derivatization to increase their volatility and thermal stability, GC offers high resolution and sensitivity. helsinki.fi
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with a liquid or polymer stationary phase lining the column. thepharmajournal.com The choice of column is critical, with capillary columns offering superior separation efficiency. gcms.cz
Table 2: General GC Parameters for Amine Analysis
| Parameter | Typical Value/Condition |
| Column | Capillary column with a suitable stationary phase (e.g., polysiloxane-based) |
| Carrier Gas | Helium or Hydrogen thepharmajournal.com |
| Injector Temperature | Sufficiently high to ensure rapid volatilization (e.g., 200-260 °C) thepharmajournal.com |
| Oven Temperature Program | A temperature gradient to optimize separation |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
The use of a mass spectrometer as a detector (GC-MS) provides not only quantification but also structural information based on the fragmentation pattern of the molecule. mdpi.com
Chiral Chromatography for Enantiomeric Excess (ee) Determination
The determination of the enantiomeric excess (ee) is crucial for chiral compounds like this compound. Chiral chromatography is the definitive method for separating enantiomers, allowing for the quantification of each in a mixture. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. wikipedia.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the chiral separation of a broad range of compounds, including amines. wikipedia.orghplc.eu Another important class of CSPs are those based on cyclodextrins. wikipedia.org The choice of the mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. While highly accurate, it's important to properly set integration parameters to avoid errors in ee determination. umn.edu
Table 3: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Common Examples |
| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) doi.org |
| Cyclodextrin-based | β-cyclodextrin derivatives wikipedia.org |
| Pirkle-type (brush-type) | Covalently bonded chiral molecules |
| Crown Ether-based | Particularly effective for primary amines wiley.com |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. colby.edu For chiral separations, a chiral selector is added to the background electrolyte. This selector, often a cyclodextrin, forms transient diastereomeric complexes with the enantiomers, leading to differences in their migration times. springernature.com
CE offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption. youtube.comnih.gov However, it can have limitations in terms of sensitivity and reproducibility. nih.gov
Table 4: Key Parameters in Chiral Capillary Electrophoresis
| Parameter | Description |
| Capillary | Fused silica, typically 25-75 µm inner diameter colby.edu |
| Background Electrolyte | A buffer solution containing a chiral selector (e.g., cyclodextrin) |
| Voltage | High voltage (e.g., 25 kV) is applied across the capillary springernature.com |
| Injection | Hydrodynamic or electrokinetic |
| Detection | UV-Vis absorbance is commonly used |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. pressbooks.pub Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shift (δ) of a proton is influenced by the electron density around it. docbrown.info For this compound, one would expect distinct signals for the protons on the cyclobutane (B1203170) ring, the methine proton, the methyl group, and the amine protons. The protons of the cyclobutane ring itself typically appear around 1.96 ppm. docbrown.infochemicalbook.com
¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of the molecule. compoundchem.com Each unique carbon atom in the molecule gives a distinct signal. docbrown.info The chemical shifts of the carbon atoms provide information about their hybridization and chemical environment. pressbooks.pub The carbon atoms of the cyclobutane ring are expected to have a chemical shift of around 22.4 ppm. docbrown.info
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclobutane CH₂ | ~1.5 - 2.2 | ~18 - 30 |
| Cyclobutane CH | ~2.0 - 2.5 | ~40 - 50 |
| CH-NH₂ | ~2.5 - 3.0 | ~50 - 60 |
| CH₃ | ~1.0 - 1.3 | ~15 - 25 |
| NH₂ | ~1.0 - 2.0 (broad) | - |
In cases where chiral chromatography is not feasible, NMR spectroscopy using chiral shift reagents or by forming diastereomeric derivatives (e.g., Mosher's esters) can be used to determine the enantiomeric excess. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) are particularly valuable.
In a typical electron ionization (EI) mass spectrum, this compound (molar mass: 99.17 g/mol ) would exhibit a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight. The fragmentation pattern is dictated by the structure, featuring a primary amine and a cyclobutane ring. The presence of the nitrogen atom with its non-bonding electrons can influence fragmentation pathways. libretexts.org
Key fragmentation pathways would include:
Alpha-cleavage: The bond between the chiral carbon and the methyl group is likely to break, leading to the formation of a stable iminium ion. This is a characteristic fragmentation for amines and would result in a prominent peak at m/z 84 ([M-CH₃]⁺).
Loss of the cyclobutyl group: Cleavage of the bond between the chiral carbon and the cyclobutane ring would generate a fragment at m/z 44.
Ring fragmentation: The cyclobutane ring itself can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄), resulting in characteristic lower mass fragments. libretexts.org
High-resolution mass spectrometry can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₆H₁₃N) with high confidence, distinguishing it from other isobaric compounds.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Ratio | Proposed Fragment Ion | Fragmentation Pathway |
| 99 | [C₆H₁₃N]⁺ | Molecular Ion (M⁺) |
| 84 | [C₅H₁₀N]⁺ | α-cleavage (Loss of •CH₃) |
| 44 | [C₂H₆N]⁺ | Loss of •C₄H₇ (cyclobutyl radical) |
| 71 | [C₄H₇N]⁺ | Loss of •C₂H₅ |
| 57 | [C₄H₉]⁺ | Cyclobutyl cation |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. miamioh.edu These two techniques are complementary and are essential for confirming the structural identity of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine and cyclobutane structural features.
N-H Vibrations: As a primary amine, it will exhibit two medium-to-weak absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. wpmucdn.com
C-H Vibrations: The spectrum will be dominated by C-H stretching vibrations from the cyclobutane and ethyl groups just below 3000 cm⁻¹. Specifically, absorptions for the CH₂ groups of the cyclobutane ring are expected around 2987 and 2887 cm⁻¹. docbrown.info C-H bending vibrations will appear in the 1440-1500 cm⁻¹ region. wpmucdn.com
C-N Vibration: A C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ range.
The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which is unique for every compound and can be used for definitive identification by comparison with a reference spectrum. docbrown.info
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It serves as an excellent complement to IR spectroscopy. For this compound, the C-C stretching vibrations of the cyclobutane ring skeleton would be prominent in the Raman spectrum. horiba.comnih.gov The symmetric C-C ring "breathing" mode would give a particularly strong Raman signal. While N-H and C-H stretching bands are also visible, they are often weaker than in the IR spectrum. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Weak |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium |
| Alkane (C-H) | C(sp³)-H Stretch | 2850 - 3000 | Strong |
| Cyclobutane Ring | C-C Stretch / Ring Deformation | ~900 - 1250 | Strong |
| Amine (C-N) | C-N Stretch | 1000 - 1250 | Medium |
Other Advanced Analytical Techniques
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com For a chiral molecule like this compound, this technique can unambiguously confirm the 'S' assignment.
Since the amine is a liquid at room temperature and contains no heavy atoms, direct crystallization can be challenging. A common strategy is to form a salt with a chiral acid of known absolute configuration, such as (R,R)-tartaric acid. researchgate.net The resulting diastereomeric salt, (S)-1-cyclobutylethanaminium (R,R)-tartrate, is often a crystalline solid.
By analyzing the diffraction pattern of a suitable single crystal, the precise spatial arrangement of all atoms in the crystal lattice can be determined. The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is an effect that becomes significant when the X-ray wavelength is near an absorption edge of an atom in the crystal. mit.edu Modern diffractometers and computational methods, such as the calculation of the Flack parameter, allow for reliable determination of the absolute stereochemistry, even with light atoms like oxygen present in the tartrate counter-ion. mit.edu A Flack parameter value close to zero for the known configuration of the tartrate co-crystal would confirm the (S)-configuration of the amine. mit.edu
Optical Rotation and Circular Dichroism Spectroscopy
As a chiral molecule, this compound is optically active, meaning it rotates the plane of plane-polarized light. libretexts.org This property is fundamental for its characterization and for determining its enantiomeric purity.
Optical Rotation: The direction and magnitude of rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound. wikipedia.org It is calculated from the observed rotation using the concentration of the solution and the path length of the polarimeter cell. masterorganicchemistry.com
The two enantiomers of 1-cyclobutylethanamine will rotate light to an equal extent but in opposite directions. libretexts.org By convention, a positive (+) sign indicates dextrorotation (clockwise), while a negative (-) sign indicates levorotation (counter-clockwise). For example, if the (S)-enantiomer is found to be dextrorotatory, the (R)-enantiomer will be levorotatory with the exact same magnitude. A racemic (50:50) mixture will have an observed rotation of zero. libretexts.org Measuring the optical rotation is a primary method for determining the enantiomeric excess (ee) of a sample.
Table 3: Hypothetical Optical Rotation Data for 1-cyclobutylethanamine Enantiomers
| Enantiomer | Configuration | Specific Rotation [α]²⁵_D |
| Dextrorotatory | (S) | +X° |
| Levorotatory | (R) | -X° |
| Racemic Mixture | (R/S) | 0° |
Circular Dichroism (CD) Spectroscopy: Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govharvard.edu A CD spectrum plots this difference in absorption (ΔA) versus wavelength. It is a powerful technique for studying chiral molecules, often providing more structural information than polarimetry.
The CD spectrum of this compound would show positive or negative peaks (known as Cotton effects) at wavelengths corresponding to its electronic transitions. The spectrum of its enantiomer, (R)-1-cyclobutylethanamine, would be a mirror image. CD spectroscopy is highly sensitive to the stereochemical environment and can be used as a fingerprint for a specific enantiomer, aiding in its identification and quantification in a mixture. utexas.edu
Thermal Analysis Methods (DTA, DSC)
Thermal analysis techniques like Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to study the thermal properties of a substance, such as melting point, boiling point, and heat capacity. researchgate.net
For this compound, or more likely a solid derivative, DSC would be employed to precisely measure its melting point and enthalpy of fusion (ΔHfus). In a DSC experiment, the heat flow into the sample is measured as a function of temperature. A sharp endothermic peak is observed at the melting point, and the area under this peak is proportional to the enthalpy of fusion. researchgate.net These are critical parameters for assessing the purity of the compound; impurities typically cause a broadening of the melting peak and a depression of the melting point. Thermogravimetric analysis (TGA) could also be used to study its thermal stability and decomposition profile. researchgate.net
Table 4: Illustrative Thermal Properties for a Crystalline Salt of this compound
| Thermal Property | Method | Typical Value |
| Melting Point (Tₘ) | DSC | 150-160 °C |
| Enthalpy of Fusion (ΔHfus) | DSC | 25-35 kJ/mol |
| Decomposition Temperature (Tₑ) | TGA | > 200 °C |
(Note: Values are hypothetical and depend on the specific salt form.)
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its surface topography. jyi.org While SEM is not used to analyze the molecular structure of a liquid like this compound, it is highly valuable for characterizing the morphology of its crystalline derivatives. gov.nl.ca
When a solid salt of this compound is prepared for X-ray analysis or other studies, SEM can be used to examine the crystal habit (shape), size distribution, and surface features. This information can be useful in understanding the crystallization process and ensuring the quality of the crystals. The high depth of field in SEM imaging provides detailed three-dimensional representations of the crystals, revealing features such as facets, steps, and defects that are not visible with a standard optical microscope.
Theoretical and Computational Investigations of S 1 Cyclobutylethanamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. For (S)-1-cyclobutylethanamine, such calculations provide a foundational understanding of its intrinsic molecular characteristics.
The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies.
The primary degrees of freedom in this compound include the rotation about the single bond connecting the chiral center to the cyclobutane (B1203170) ring and the puckering of the cyclobutane ring itself. The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. scribd.com The ethylamine (B1201723) side chain can orient itself in various positions relative to this ring. Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles, followed by geometry optimization of the resulting structures to find local energy minima. These minima correspond to the stable conformers of the molecule. The relative stability of these conformers is determined by their calculated free energies, which account for steric hindrance and intramolecular interactions, such as hydrogen bonding. For cyclic amines, the conformational equilibrium can be influenced by factors like the solvent and the protonation state of the amino group. rsc.org
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-Cring) | Puckering Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| A (Global Minimum) | -65° (gauche) | 25 | 0.00 | 75.1 |
| B | 178° (anti) | 24 | 1.15 | 14.5 |
| C | 68° (gauche) | 26 | 1.80 | 10.4 |
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can map out the distribution of electrons and identify regions susceptible to chemical attack.
Key insights are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group, corresponding to its lone pair of electrons. This region acts as the primary nucleophilic and electron-donating site. The LUMO, conversely, indicates the most electrophilic regions available to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. For an amine, the MEP would show a region of negative potential (typically colored red) around the nitrogen atom, confirming its role as a nucleophilic center ready to interact with electrophiles or participate in hydrogen bonding. Atomic charge calculations, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, quantify the partial charge on each atom, providing further detail on the electronic landscape. science.govresearchgate.net
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Value | Description |
| HOMO Energy | -8.9 eV | Localized on the Nitrogen lone pair; indicates nucleophilic character. |
| LUMO Energy | 2.1 eV | Distributed over C-H and C-N antibonding orbitals. |
| HOMO-LUMO Gap | 11.0 eV | Suggests high kinetic stability. |
| NBO Charge on Nitrogen | -0.85 e | Quantifies the high electron density on the amine nitrogen. |
| Dipole Moment | 1.45 D | Indicates overall molecular polarity. |
Molecular Dynamics Simulations
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational dynamics, solvent interactions, and thermodynamic properties. nih.gov
For this compound, an MD simulation would typically place the molecule in a simulated box of a chosen solvent, such as water, to study its behavior in a more realistic environment. Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule's trajectory is tracked. This data can be analyzed to understand how the molecule explores different conformations, how its structure is stabilized or destabilized by solvent molecules, and the dynamics of hydrogen bonding between the amine group and water. Key metrics such as the Root-Mean-Square Deviation (RMSD) can be calculated to assess the stability of particular conformations over time. researchgate.netgoums.ac.ir
Table 3: Typical Setup for a Molecular Dynamics Simulation
| Parameter | Value/Setting | Purpose |
| System | One this compound molecule in a box of water molecules | To simulate the compound in an aqueous environment. |
| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters that defines the potential energy of the system. |
| Simulation Time | 100 ns | The duration over which the system's dynamics are observed. |
| Temperature | 300 K | Simulates conditions at approximately room temperature. |
| Pressure | 1 atm | Simulates atmospheric pressure conditions. |
| Ensemble | NPT (Isothermal-isobaric) | Keeps the number of particles, pressure, and temperature constant. |
Computational Studies of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. mdpi.com By modeling the pathway from reactants to products, researchers can identify transition states, intermediates, and the associated energy barriers, providing a detailed picture of how a reaction proceeds. rsc.org
For this compound, the primary amine group is the center of its reactivity, participating in reactions such as nucleophilic substitution, acylation, or condensation reactions like the Pictet-Spengler reaction. nih.gov A computational study of, for example, its reaction with an aldehyde would involve:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state (TS) structure for each step of the reaction. The TS is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.
Calculating the activation energy (ΔE‡) , which is the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.
These calculations can explain the regioselectivity and stereoselectivity of reactions involving the chiral amine.
Table 4: Hypothetical Energy Profile for N-Acetylation of this compound
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Acetyl Chloride | 0.0 |
| Transition State 1 | Nucleophilic attack of N on carbonyl C | +12.5 |
| Intermediate | Tetrahedral intermediate | +2.1 |
| Transition State 2 | Elimination of Chloride | +8.7 |
| Products | N-(1-cyclobutylethyl)acetamide + HCl | -15.3 |
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules. These predictions can aid in the interpretation of experimental spectra or even stand in for experiments that are difficult to perform.
The most common application is the prediction of Nuclear Magnetic Resonance (NMR) spectra. Using methods like Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). science.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectrum can be compared with experimental data to confirm the structure of the molecule.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds (e.g., N-H stretch, C-H stretch), aiding in the structural elucidation.
Table 5: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)
| Atom | Atom Description | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |
| C1 | Chiral Center (CH) | 55.2 | H1 | 3.10 |
| C2 | Methyl Group (CH₃) | 22.8 | H2 (3H) | 1.15 |
| C3 | Cyclobutane (CH, attached) | 42.5 | H3 | 2.45 |
| C4, C4' | Cyclobutane (CH₂) | 28.1 | H4, H4' (4H) | 1.90-2.10 |
| C5 | Cyclobutane (CH₂) | 15.6 | H5 (2H) | 1.75 |
| N/A | Amine (NH₂) | N/A | NH₂ (2H) | 1.55 (broad) |
Future Research Directions and Outlook
Development of Novel Stereoselective Synthetic Pathways
The efficient and selective synthesis of enantiopure amines is a cornerstone of modern medicinal and process chemistry. Future research will likely focus on developing more sustainable, atom-economical, and scalable stereoselective routes to (S)-1-cyclobutylethanamine and its derivatives.
Key research frontiers include:
Asymmetric Hydrogenation: The development of novel chiral catalysts for the asymmetric hydrogenation of corresponding ketimines or enamines remains a promising avenue. Research into catalysts based on earth-abundant metals could provide more cost-effective and environmentally friendly alternatives to current precious metal-based systems.
Ring Contraction Strategies: Recent advancements in the stereoselective synthesis of cyclobutanes via the ring contraction of readily available pyrrolidines offer a novel disconnection approach. nih.govntu.ac.uk Investigating the application of these methods, which can proceed via radical pathways mediated by iodonitrene chemistry, could lead to highly substituted and functionalized cyclobutane (B1203170) cores that can be converted to the target amine. nih.gov
[2+2] Cycloaddition Reactions: Innovations in photocatalysis and organocatalysis have revitalized [2+2] cycloaddition reactions as a powerful tool for constructing cyclobutane rings. ntu.ac.uk Future work could explore the asymmetric cycloaddition of appropriate alkene precursors to generate the cyclobutane skeleton with precise stereocontrol, which can then be elaborated to form this compound.
Reductive Amination: The cis-selective reductive amination of cyclobutanone (B123998) derivatives is a key strategy for establishing the desired stereochemistry on the cyclobutane ring. researchgate.net Further development of highly selective reducing agents and chiral auxiliaries will be crucial for improving the efficiency and applicability of this method.
| Synthetic Strategy | Potential Advancement | Key Focus Area |
| Asymmetric Hydrogenation | Use of earth-abundant metal catalysts | Cost-reduction, sustainability |
| Ring Contraction | Stereospecific conversion of pyrrolidines | Access to complex derivatives |
| [2+2] Cycloaddition | Photocatalytic and organocatalytic methods | High stereocontrol |
| Reductive Amination | Development of novel chiral auxiliaries | Enhanced cis/trans selectivity |
Exploration of New Catalytic Applications
Chiral amines are frequently employed as ligands for metal catalysts or as organocatalysts themselves in asymmetric synthesis. While this compound is primarily a building block, its structural features suggest potential for new catalytic roles.
Future research could investigate its use in:
Asymmetric Organocatalysis: The amine functionality can be used to form enamine or iminium ion intermediates, which are central to many organocatalytic transformations. researchgate.net Exploring the efficacy of this compound and its derivatives in reactions such as Michael additions, aldol (B89426) reactions, and α-functionalizations of carbonyl compounds is a logical next step.
Ligand Development: The amine can serve as a coordinating moiety in the design of novel chiral ligands for transition-metal catalysis. The cyclobutyl group offers a unique steric profile that could influence the selectivity and activity of metal complexes in reactions like asymmetric hydrogenation, cross-coupling, and annulation reactions. mdpi.com
Phase-Transfer Catalysis: Chiral ammonium (B1175870) salts derived from this compound could be developed as effective phase-transfer catalysts for asymmetric alkylations, cyclopropanations, and other reactions involving biphasic systems.
Integration into Advanced Materials and Supramolecular Systems
The incorporation of chiral moieties into polymers and supramolecular assemblies can impart unique chiroptical, recognition, and self-assembly properties. The inherent chirality of this compound makes it an attractive candidate for the design of functional materials. st-andrews.ac.uk
Potential areas of exploration include:
Chiral Polymers: Polymerization of monomers derived from this compound could lead to the creation of chiral stationary phases for chromatography, chiral sensors, or materials with unique optical properties. The cyclobutane unit could provide rigidity and specific steric interactions within the polymer backbone.
Supramolecular Chemistry: As a component in host-guest systems, it could contribute to the formation of chiral cavities for molecular recognition and sensing applications. Its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could create chiral porous materials for enantioselective separations or catalysis.
Liquid Crystals: The rigid and chiral nature of the cyclobutylethylamine scaffold could be exploited in the design of novel chiral dopants for liquid crystal displays, influencing their helical twisting power and other physical properties.
Innovations in Analytical Characterization of Chiral Amines
The accurate and rapid determination of enantiomeric purity is critical in the synthesis and application of chiral compounds. Future research will focus on developing more efficient analytical techniques applicable to this compound.
A key innovation is the use of chiroptical sensing , which offers a rapid alternative to traditional chromatographic (chiral HPLC) or NMR spectroscopic methods. nih.gov This technique involves the reaction of the chiral amine with an achiral probe, such as an arylisocyanate, in the presence of an organocatalyst. The resulting urea (B33335) derivatives can be analyzed directly by circular dichroism (CD) spectroscopy to determine the enantiomeric ratio without the need for chromatographic separation. nih.govdntb.gov.ua This approach saves significant time and solvent consumption, addressing common bottlenecks in analytical laboratories. nih.gov
| Analytical Technique | Principle | Advantages | Future Application for this compound |
| Chiral HPLC | Separation on a chiral stationary phase | Well-established, reliable | Optimization of methods for high-throughput screening |
| Chiral NMR Spectroscopy | Use of chiral solvating or derivatizing agents | Provides structural information | Development of new, more effective resolving agents |
| Chiroptical Sensing | Derivatization with achiral probe and CD analysis | Rapid, no separation needed, low solvent use | Implementation for real-time reaction monitoring and quality control |
Synergistic Approaches Combining Chemical and Biocatalytic Strategies
The integration of chemical and biocatalytic methods offers powerful synthetic synergies, combining the substrate scope of chemical catalysis with the unparalleled selectivity of enzymes. rsc.orgnih.gov
Future research directions for synthesizing this compound include:
Enzyme-Mediated Kinetic Resolution: Using enzymes like lipases or proteases to selectively acylate or deacylate a racemic mixture of 1-cyclobutylethanamine is a classic but effective strategy. Future work could focus on discovering or engineering more efficient enzymes for this purpose.
Biocatalytic Asymmetric Synthesis: The use of ω-transaminases (ω-TAs) represents a state-of-the-art approach for the synthesis of chiral amines from prochiral ketones. wiley.comnih.gov An engineered (S)-selective ω-TA could directly convert cyclobutyl methyl ketone to this compound with high enantiomeric excess. wiley.com Research into developing robust ω-TAs that accept sterically demanding cyclobutyl ketones and optimizing reaction conditions to overcome equilibrium limitations are key future goals. nih.gov
Chemoenzymatic Cascades: Designing one-pot reaction cascades where a biocatalytic step is followed by a chemical transformation can streamline synthesis. For example, an ω-TA could produce the chiral amine, which is then used in situ as a chiral ligand in a subsequent metal-catalyzed reaction, creating a highly efficient and convergent synthetic route. semanticscholar.org
This synergistic approach leverages the strengths of both disciplines to create more efficient, sustainable, and powerful methods for producing valuable chiral compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
